molecular formula C9H18O B078552 Methoxycyclooctane CAS No. 13213-32-6

Methoxycyclooctane

Cat. No.: B078552
CAS No.: 13213-32-6
M. Wt: 142.24 g/mol
InChI Key: FEBQZXLIAIUGGQ-UHFFFAOYSA-N
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Description

Methoxycyclooctane is an organic compound with the molecular formula C9H18O It is a derivative of cyclooctane, where a methoxy group (-OCH3) is attached to the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctane, methoxy- typically involves the methoxylation of cyclooctane. One common method is the reaction of cyclooctane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of cyclooctane, methoxy- may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are commonly used to promote the methoxylation reaction. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methoxycyclooctane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclooctane derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to cyclooctanone or cyclooctanoic acid.

    Reduction: The compound can be reduced to cyclooctanol.

    Substitution: Various substituted cyclooctane derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Methoxycyclooctane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.

    Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclooctane, methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding properties. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: The parent compound without the methoxy group.

    Cyclooctanol: A hydroxyl derivative of cyclooctane.

    Cyclooctanone: A ketone derivative of cyclooctane.

Uniqueness

Methoxycyclooctane is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs. The methoxy group increases the compound’s polarity and can enhance its solubility in polar solvents. Additionally, the methoxy group can participate in various chemical reactions, making cyclooctane, methoxy- a versatile intermediate in organic synthesis.

Properties

CAS No.

13213-32-6

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

methoxycyclooctane

InChI

InChI=1S/C9H18O/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3

InChI Key

FEBQZXLIAIUGGQ-UHFFFAOYSA-N

SMILES

COC1CCCCCCC1

Canonical SMILES

COC1CCCCCCC1

Origin of Product

United States

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